MAP4K1 Kinase Inhibition: 3-Chloroquinolin-6-ylmethyl Fragment Delivers Sub-100 nM IC50 in Patent-Disclosed Inhibitors
The 3-chloroquinolin-6-ylmethyl fragment, directly derivable from 3-chloroquinolin-6-amine, is a recurrent scaffold in potent MAP4K1 (HPK1) kinase inhibitors disclosed in US Patents US10023557 and US10308637. Three distinct inhibitors incorporating this fragment (BDBM395596, BDBM283389, BDBM283532) all exhibit IC50 values of <100 nM against human MAP4K1 in TR-FRET-based enzymatic assays [1]. In contrast, a related inhibitor bearing a 7-chloroquinolin-3-ylmethyl fragment (BDBM283487) also achieves <100 nM IC50 but represents a different regioisomeric series with distinct intellectual property space, demonstrating that the 3-chloroquinolin-6-yl attachment point is a non-interchangeable structural feature [2]. Within the same patent family, a 3-chloroquinolin-6-ylmethyl-containing inhibitor with a trifluoromethylpyridine partner (BDBM283378) shows a dramatically reduced potency (IC50 = 10,000 nM), establishing that while the 3-chloroquinolin-6-ylmethyl fragment is privileged, its activity is exquisitely modulated by the full ligand context—a critical consideration for SAR-driven procurement [3].
| Evidence Dimension | MAP4K1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | <100 nM (BDBM395596, BDBM283389, BDBM283532—all contain 3-chloroquinolin-6-ylmethyl fragment) |
| Comparator Or Baseline | BDBM283487 (7-chloroquinolin-3-ylmethyl fragment): IC50 <100 nM; BDBM283378 (3-chloroquinolin-6-ylmethyl + CF3-pyridine): IC50 = 10,000 nM |
| Quantified Difference | 3-Chloroquinolin-6-ylmethyl series: consistent sub-100 nM potency across three structurally diverse ligands vs. 7-chloroquinolin-3-ylmethyl series: also sub-100 nM but distinct IP space. Within-series variance: >100-fold depending on coupling partner. |
| Conditions | Recombinant human MAP4K1 (1–346 residues, N-terminal His-FLAG-GST-tagged, expressed in baculovirus-infected Sf9 insect cells); TR-FRET assay; test compounds dissolved in DMSO with 1:5 serial dilution; pH 7.5 |
Why This Matters
For medicinal chemistry teams prosecuting MAP4K1/HPK1 as an immuno-oncology target, procuring 3-chloroquinolin-6-amine provides a validated starting material for a privileged fragment series with demonstrated sub-100 nM target engagement, reducing synthetic risk compared to exploring unvalidated quinoline regioisomers.
- [1] BindingDB. Entries BDBM395596, BDBM283389, BDBM283532. MAP4K1 (Human) inhibition data from US Patents US10023557, US10308637. IC50 values: <100 nM for all three ligands containing the 3-chloroquinolin-6-ylmethyl substructure. Assay: TR-FRET, pH 7.5, DMSO serial dilution. View Source
- [2] BindingDB. Entry BDBM283487. N-((1-aminoisoquinolin-6-yl)methyl)-2-((7-chloroquinolin-3-yl)methyl)isonicotinamide. MAP4K1 IC50: <100 nM. Represents 7-chloroquinolin-3-ylmethyl series as comparator regioisomeric scaffold. View Source
- [3] BindingDB. Entry BDBM283378. N-((6-amino-2-(trifluoromethyl)pyridin-3-yl)methyl)-2-((3-chloroquinolin-6-yl)methyl)isonicotinamide. MAP4K1 IC50: 10,000 nM. Demonstrates within-series variance exceeding 100-fold dependent on coupling partner. View Source
